1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound known for its broad antibacterial activity. It belongs to the class of fluoroquinolones, which are widely used in the treatment of bacterial infections due to their potent activity against a variety of pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves multiple stepsThe final steps involve the attachment of the piperazine ring and the methoxydibenzo[B,D]furan moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a model compound in studying the structure-activity relationships of fluoroquinolones.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential therapeutic applications in treating various bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to ciprofloxacin.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific structural modifications, which contribute to its potent antibacterial activity and potential therapeutic applications .
Properties
Molecular Formula |
C30H27FN4O5S |
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Molecular Weight |
574.6 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(2-methoxydibenzofuran-3-yl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H27FN4O5S/c1-3-33-16-20(29(37)38)28(36)19-12-21(31)24(15-23(19)33)34-8-10-35(11-9-34)30(41)32-22-14-26-18(13-27(22)39-2)17-6-4-5-7-25(17)40-26/h4-7,12-16H,3,8-11H2,1-2H3,(H,32,41)(H,37,38) |
InChI Key |
WWFLCWXOVLOONO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC)F)C(=O)O |
Origin of Product |
United States |
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